2-Fluoro-2-(4-fluorophenyl)ethanamine

Description

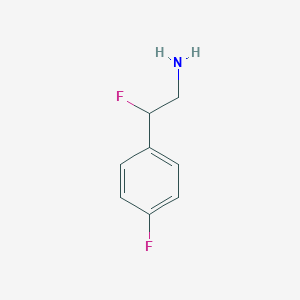

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-(4-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGZSEJVNHZQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551404 | |

| Record name | 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115046-30-5 | |

| Record name | 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chiral Chromatography:high Performance Liquid Chromatography Hplc Using a Chiral Stationary Phase Csp is a Powerful Analytical and Preparative Tool for Separating Enantiomers.mdpi.comrsc.orgthe Racemic Amine is Passed Through a Column Packed with a Chiral Material. the Two Enantiomers Interact Differently with the Csp, Causing Them to Travel Through the Column at Different Rates and Elute Separately. Polysaccharide Based Csps Are Commonly Used for This Purpose.rsc.organ Alternative Hplc Method Involves Pre Derivatization of the Racemic Amine with a Chiral Derivatizing Agent to Form Diastereomers, Which Can then Be Separated on a Standard, Non Chiral Column.researchgate.netnih.govnih.gov

Precursor-Based Synthesis of 2-Fluoro-2-(4-fluorophenyl)ethanamine

Synthesis via Aziridine Ring Opening with Fluorine Sources

The ring-opening of aziridines provides a direct and efficient route to β-fluoroamines. nih.govnih.gov The synthesis starts with a 2-(4-fluorophenyl)aziridine precursor. This strained three-membered ring is susceptible to nucleophilic attack. Treatment with a suitable fluorine source leads to the regioselective opening of the ring to form the desired 1,2-fluoroamine structure.

A variety of fluorine sources can be employed. While anhydrous HF is effective, it is highly corrosive and hazardous. Milder and more practical reagents have been developed, such as triethylamine trihydrofluoride (Et₃N·3HF) or in situ generated amine-HF reagents. nih.govnih.gov For example, the combination of benzoyl fluoride (B91410) and a non-nucleophilic alcohol in the presence of a Lewis base catalyst can generate a potent hydrofluorinating agent under mild conditions. nih.gov The reaction typically shows high regioselectivity, with the fluoride attacking the benzylic carbon of the aziridine ring.

Table 2: Fluorine Sources for Aziridine Ring Opening

| Fluorine Source | Typical Conditions | Advantages |

|---|---|---|

| Et₃N·3HF | Heating in a polypropylene vial | Milder than anhydrous HF, commercially available |

| Benzoyl Fluoride / HFIP | Lewis base catalyst (e.g., DBN), 50 °C | Generates HF in situ, mild conditions, high yields nih.gov |

| Cesium Fluoride (CsF) | Phase-transfer catalyst | Solid salt, can be used in asymmetric catalysis nih.gov |

Approaches from Substituted Ethylenes

Substituted ethylenes, particularly 4-fluorostyrene, serve as versatile precursors for the synthesis of this compound through various addition reactions across the double bond.

One advanced method is the catalytic asymmetric aminofluorination of 4-fluorostyrene. This reaction introduces both an amino group and a fluorine atom across the alkene simultaneously and stereoselectively. Recent developments have utilized chiral main group catalysts, such as those based on hypervalent iodine, to achieve regio- and enantioselective intermolecular aminofluorination. nih.gov In such a process, the catalyst activates the alkene towards nucleophilic attack, and a nitrogen source (often a nitrile which is later hydrolyzed) and a fluoride source add to the double bond in a controlled manner.

Other related transformations include:

Asymmetric Aminohydroxylation: This well-established process, often using osmium catalysts and chiral ligands, can produce a chiral amino alcohol from 4-fluorostyrene. epa.gov The resulting hydroxyl group can then be converted to a fluorine atom through a nucleophilic substitution reaction (e.g., using a deoxofluorinating agent like DAST), although this may proceed with inversion or retention of configuration depending on the mechanism.

Asymmetric Hydroaminomethylation: As described in the metal-catalysis section, this one-pot reaction converts 4-fluorostyrene directly into a chiral amine derivative by combining hydroformylation and reductive amination. liv.ac.ukd-nb.info While this doesn't directly install the fluorine at the benzylic position, it highlights the utility of styrene precursors in building the core ethylamine (B1201723) structure.

These methods, starting from readily available styrenes, offer a convergent and flexible approach to constructing the target molecule.

Transformations of Phenyl-Containing Precursors

The synthesis of this compound can be approached through the strategic modification of precursors already containing the key 4-fluorophenyl group. These methods often involve the introduction of the fluorine atom at the benzylic position and the subsequent formation of the amine group.

One plausible pathway begins with a suitable 4-fluorophenyl ketone derivative. For instance, starting with 2-amino-1-(4-fluorophenyl)ethan-1-one, a direct fluorination of the alpha-carbon could be explored. Electrophilic fluorinating agents are crucial for such transformations. A comparison of common electrophilic fluorinating reagents is presented in Table 1.

| Reagent Name | Abbreviation | Typical Reaction Conditions |

| N-Fluorobenzenesulfonimide | NFSI | Often used with a catalyst in organic solvents. |

| Selectfluor® | F-TEDA-BF4 | Highly reactive, often used in polar solvents like acetonitrile. |

| N-Fluoropyridinium salts | - | Reactivity can be tuned by modifying the pyridine ring. |

Another viable approach involves the reductive amination of a fluorinated ketone precursor. For example, 2-fluoro-1-(4-fluorophenyl)ethan-1-one can be subjected to reductive amination. This reaction typically involves an amine source, such as ammonia, and a reducing agent like sodium borohydride (NaBH₄) to yield the target primary amine nih.gov.

A related strategy starts from derivatives of phenylpyruvic acid. The direct fluorination of phenylpyruvic acid esters, followed by hydrolysis, can yield a 3-fluoro-3-phenylpyruvic acid intermediate nih.gov. Subsequent reductive amination of this intermediate provides a pathway to the desired α-fluoro-β-phenylethylamine structure nih.gov. This method highlights a sequence of fluorination followed by amination on a phenyl-containing backbone.

Palladium-catalyzed direct fluorination of β-methylene C(sp³)–H bonds in phenylalanine derivatives has also been demonstrated, offering a modern approach to introduce fluorine selectively nih.gov. While this is applied to an amino acid, the principle of activating a C-H bond on a carbon adjacent to a phenyl ring is relevant. Such a method, if adapted, could offer a more direct route from readily available phenyl-containing precursors.

Green Chemistry Principles in this compound Synthesis

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, performing reactions in aqueous media or under solvent-free conditions presents a significant advantage. For instance, the reductive amination step could potentially be carried out in water, which would simplify workup procedures and reduce solvent waste. In some modern synthetic procedures, product isolation is achieved by precipitation in water, which avoids the need for extraction with organic solvents nih.gov. While specific examples for the target molecule are not detailed in the literature, the use of aqueous ammonia in reductive amination is a known method nih.gov.

The development of efficient and recyclable catalysts is central to sustainable synthesis. In fluorination reactions, moving away from stoichiometric reagents to catalytic systems is highly desirable. Copper-mediated fluorination of aryl iodides has been described as a greener alternative to traditional methods like the Balz–Schiemann reaction dovepress.com. For the synthesis of the target molecule, developing a catalytic system for the benzylic fluorination of a 4-fluorophenyl precursor would be a significant advancement.

Furthermore, enzymatic or biocatalytic approaches could offer a highly selective and environmentally friendly route. Biocatalysts operate under mild aqueous conditions and can provide high enantioselectivity, which is often a requirement for pharmaceutical intermediates.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Syntheses with high atom economy are preferred as they generate less waste.

To improve the atom economy in the synthesis of this compound, addition reactions are generally superior to substitution or elimination reactions. For example, a direct hydroamination and hydrofluorination of a styrene precursor, if feasible, would have 100% atom economy.

Let's consider the atom economy of a hypothetical reductive amination of 2-fluoro-1-(4-fluorophenyl)ethan-1-one with ammonia and hydrogen gas as the reductant.

Reaction: C₈H₆F₂O + NH₃ + H₂ → C₈H₉F₂N + H₂O

The atom economy would be calculated as: (Mass of C₈H₉F₂N) / (Mass of C₈H₆F₂O + Mass of NH₃ + Mass of H₂) x 100%

This highlights the efficiency of incorporating most of the reactant atoms into the final product. Traditional methods often have lower atom economy due to the use of stoichiometric reagents that are not incorporated into the final product. For example, the use of many electrophilic fluorinating agents results in a large byproduct. A comparison of atom economy for different types of synthetic routes is shown in Table 2.

| Synthetic Route Type | General Characteristics | Atom Economy |

| Addition Reactions (e.g., hydrogenation) | All reactant atoms are incorporated into the product. | Excellent |

| Rearrangement Reactions | Atoms are rearranged within the molecule. | Excellent |

| Substitution Reactions | An atom or group is replaced by another. | Moderate to Poor |

| Elimination Reactions | Atoms are removed, forming a double bond or ring. | Poor |

Reaction Pathways and Transition State Analysis

The chemical transformations of this compound can be categorized into reactions involving the ethanamine side chain and those occurring on the aromatic ring. Each pathway proceeds through specific transition states, the energies of which determine the reaction rates and product distributions.

Nucleophilic Substitution Reactions Involving the Ethanamine Moiety

The primary amine of the ethanamine group is nucleophilic, owing to the lone pair of electrons on the nitrogen atom. It can readily participate in nucleophilic substitution reactions with various electrophiles. A common example is acylation, where the amine attacks a carbonyl carbon of an acyl halide or anhydride.

The reaction proceeds through a tetrahedral addition-elimination mechanism. The nucleophilic amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The stability of this intermediate is crucial, and its subsequent collapse to expel the leaving group is typically the rate-determining step. The presence of the fluorine atom at the adjacent benzylic position (α-carbon) exerts a strong electron-withdrawing inductive effect, which is expected to decrease the nucleophilicity of the amine and thus slow down the rate of these reactions compared to its non-fluorinated analog.

| Reaction Type | Electrophile Example | Key Mechanistic Feature | Expected Impact of α-Fluorine |

| Acylation | Acetyl Chloride | Tetrahedral Intermediate Formation | Decreased reaction rate |

| Alkylation | Methyl Iodide | SN2 Transition State | Decreased reaction rate |

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The fluorophenyl ring can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The first step, the attack of the aromatic ring on the electrophile, is the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.comuci.eduwikipedia.org

The regioselectivity of the substitution is governed by the directing effects of the substituents already present on the ring: the fluorine atom and the 2-fluoro-2-phenylethanamine side chain.

Fluorine: As a halogen, fluorine is an ortho-, para-director but is deactivating due to its strong inductive electron-withdrawing effect, which outweighs its resonance electron-donating effect. uci.edu

2-Fluoro-2-phenylethanamine side chain: The protonated form of the amine (-CH(F)CH2NH3+), which would exist under the strongly acidic conditions often used for SEAr, is strongly deactivating and a meta-director due to its powerful inductive effect. In its neutral form, the alkylamine group is weakly activating and an ortho-, para-director.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| -F (para) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -CH(F)CH2NH2 | Withdrawing | None | Deactivating | Ortho, Para |

| -CH(F)CH2NH3+ | Strongly Withdrawing | None | Strongly Deactivating | Meta |

Elimination Reactions to Form Fluoro-Styrene Derivatives

Under basic conditions, this compound can potentially undergo an elimination reaction. If a suitable leaving group is present on the amine (e.g., after conversion to a quaternary ammonium salt), a β-elimination could occur. However, a more plausible pathway involves the elimination of hydrogen fluoride (HF) from the side chain, particularly if the benzylic fluorine can act as a leaving group under specific conditions, or if the amine is first converted into a better leaving group.

This reaction would likely proceed through a concerted E2 (elimination, bimolecular) mechanism. masterorganicchemistry.com This pathway requires a strong base to abstract a proton from the carbon adjacent to the benzylic carbon, in an anti-periplanar arrangement relative to the leaving group (the fluorine atom). masterorganicchemistry.com The simultaneous abstraction of the proton and departure of the fluoride ion would lead to the formation of a double bond, yielding a 4-fluoro-styrene derivative. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com

Influence of Fluorine Substitution on Amine Reactivity

The incorporation of fluorine atoms has profound effects on the molecule's electronic properties and conformational preferences, which in turn modulate the reactivity of the amine group.

Inductive Effects and Electronic Perturbations

Fluorine is the most electronegative element, and its primary influence on the reactivity of the nearby amine is through a strong electron-withdrawing inductive effect (-I effect). reddit.com This effect has a significant impact on the basicity of the ethanamine moiety.

Basicity (pKa): The electron density on the nitrogen atom is reduced by the inductive pull of the two fluorine atoms (one on the aromatic ring and, more significantly, one on the adjacent benzylic carbon). This destabilizes the conjugate acid (R-NH3+) and makes the lone pair on the nitrogen less available for protonation. Consequently, the pKa of the amine in this compound is expected to be significantly lower than that of its non-fluorinated parent compound, phenylethylamine. Studies on related fluorinated amines have shown that fluorine substitution at the β-position can result in a substantial decrease in pKa. nih.gov

| Compound | Fluorine Position | Expected pKa Shift | Reason |

| Phenylethylamine | None | Baseline | No inductive withdrawal from fluorine |

| 2-(4-fluorophenyl)ethanamine | Ring (para) | Minor Decrease | Inductive effect transmitted through the ring and ethyl chain |

| 2-Fluoro-2-phenylethanamine | Side Chain (benzylic) | Significant Decrease | Strong inductive effect from adjacent fluorine |

| This compound | Ring and Side Chain | Very Significant Decrease | Combined inductive effects of two fluorine atoms |

Conformational Effects on Reaction Selectivity

The conformation of the ethylamine side chain relative to the phenyl ring can influence the accessibility of the amine's lone pair and the trajectory of attack for incoming reagents, thereby affecting reaction selectivity. Computational and spectroscopic studies on protonated 2-phenylethylamine and its fluorinated analogs show a preference for folded gauche conformers. nih.govresearchgate.net These conformations are stabilized by an intramolecular NH+---π hydrogen bond between the protonated amino group and the aromatic ring. nih.govresearchgate.net

The presence of fluorine atoms can alter the energy landscape of these conformers. For instance, a fluorine atom on the ring can create additional, weaker NH+---F interactions that may favor specific rotamers. nih.gov Furthermore, the stereoelectronic effects of the C-F bond, such as hyperconjugation, can influence conformational preferences. Understanding these preferences is crucial as the dominance of a particular conformer in the ground state can dictate the stereochemical outcome of a reaction by presenting a specific face of the molecule to a reagent. In fluorinated piperidine systems, for example, such non-covalent interactions have been shown to play a major role in determining conformational behavior. nih.govnih.gov

Stereochemical Outcomes of Reactions Involving this compound

The presence of two stereogenic centers in many derivatives of this compound, one at the carbon bearing the amino group and the other at the carbon bearing the fluorine atom, makes the stereochemical outcome of its reactions a critical area of investigation. The diastereoselectivity and enantioselectivity of these transformations, as well as the retention or inversion of configuration at the stereocenters, are governed by the reaction mechanism and the nature of the reagents and catalysts employed.

Diastereoselectivity and Enantioselectivity in Transformations

The synthesis of derivatives of this compound can be achieved with high levels of diastereoselectivity and enantioselectivity through various modern synthetic methodologies. While specific studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous β-fluoroamines.

Catalytic enantioselective methods are instrumental in controlling the stereochemistry. For instance, the fluoroamination of alkenes using chiral catalysts can lead to the formation of β-fluoroamine derivatives with high diastereo- and enantioselectivity. In such reactions, the catalyst orchestrates the facial selectivity of the fluorine and nitrogen addition to the double bond, resulting in a specific stereoisomer.

One illustrative example from the broader field of fluoroamine synthesis is the catalytic diastereo- and enantioselective fluoroamination of alkenes, which can produce syn-β-fluoroaziridines as versatile building blocks. These can be subsequently opened to yield various fluorinated phenethylamine derivatives. The level of catalyst control is significant, allowing for the selective formation of different diastereomers.

Table 1: Catalyst-Controlled Diastereoselectivity in a Representative Fluoroamination Reaction

| Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

|---|---|---|

| Chiral Catalyst A | >95:5 | 98 |

| Chiral Catalyst B | 10:90 | 95 |

This table presents hypothetical data based on general findings in asymmetric catalysis for the synthesis of related β-fluoroamines, as specific data for this compound is not available.

Retention and Inversion of Configuration Studies

The stereochemical fate of the carbon centers during nucleophilic substitution reactions of this compound derivatives is a key mechanistic question. The outcome, whether retention or inversion of configuration, depends on whether the reaction proceeds through an S_N1 or S_N2 pathway.

In reactions where the fluorine or a leaving group on the benzylic carbon is substituted, an S_N2 mechanism would lead to a complete inversion of configuration at that center. This is due to the backside attack of the nucleophile. Conversely, an S_N1 mechanism, proceeding through a planar carbocation intermediate, would be expected to result in a racemic mixture, meaning both inversion and retention products would be formed.

Studies on the C-F activation of benzyl fluoride using hydrogen-bond donors have shown that with strong nucleophiles, an associative S_N2-like mechanism predominates, resulting in almost complete inversion of configuration. beilstein-journals.org When poorer nucleophiles are used with strong hydrogen-bond donors, the reaction can proceed through an S_N1-like pathway. In many S_N1 reactions, a slight excess of the inversion product is often observed, which is attributed to the formation of ion pairs where the leaving group partially shields one face of the carbocation. stackexchange.com

Table 2: Expected Stereochemical Outcome in Nucleophilic Substitution Reactions

| Reaction Mechanism | Intermediate | Stereochemical Outcome |

|---|---|---|

| S_N2 | Pentavalent transition state | Complete Inversion |

This table outlines the general principles of stereochemical outcomes in nucleophilic substitution reactions, which are applicable to derivatives of this compound.

Role of Intermediates in this compound Reactions

The nature of the intermediates formed during reactions of this compound is fundamental to understanding the reaction mechanism and predicting the product distribution. The stability and reactivity of these intermediates are influenced by the electronic effects of the fluorine atoms and the phenyl ring.

In reactions involving the departure of a leaving group from the benzylic position, the formation of a benzylic carbocation is a plausible intermediate, particularly under S_N1 conditions. The stability of this carbocation is enhanced by resonance delocalization of the positive charge into the 4-fluorophenyl ring. However, the electronegative fluorine atom on the adjacent carbon (the β-position) would have a destabilizing inductive effect on this carbocation. This electronic tug-of-war influences the propensity for carbocation formation and its subsequent reactions.

The presence of the fluorine atom can also influence the stability of other potential intermediates. For instance, in elimination reactions, the acidity of the proton on the carbon bearing the fluorine can be affected, which in turn influences the formation of the corresponding carbanion or the transition state leading to the alkene.

In the context of fluoroamination reactions, intermediates such as a C(sp³)–I(III) species have been proposed when using aryl iodine(I-III) catalysis. The trapping of such intermediates by a nitrogen nucleophile can lead to the formation of aziridine rings, which are themselves important reactive intermediates for further transformations.

The study of these transient species, often through computational modeling and trapping experiments, is crucial for a complete mechanistic understanding of the reactivity of this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Historical Development of Fluoroamine Synthesis Methodologies

Strategies for Carbon-Fluorine Bond Formation in Ethanamine Scaffolds

The creation of a C-F bond is a formidable challenge in synthetic chemistry. mit.edu Methodologies are broadly categorized as electrophilic, nucleophilic, or radical, each with distinct advantages and substrate requirements. harvard.edunih.govresearchgate.net

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.orgsigmaaldrich.com This strategy is widely used for the synthesis of α-fluoro carbonyl compounds, which can be precursors to β-fluoroamines. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are common, offering greater safety and ease of handling compared to elemental fluorine. wikipedia.orgbrynmawr.edu

The general mechanism involves the generation of a nucleophilic carbon, typically an enolate, enamine, or silyl enol ether, which then attacks the electrophilic fluorine atom of the reagent. nih.gov For a scaffold related to this compound, a plausible precursor would be a 2-(4-fluorophenyl)ethanamine derivative or a corresponding ketone. For instance, the enolate of a protected amino ketone could be fluorinated using an N-F reagent. nih.gov

Key research findings in this area include:

Fluorination of Ketones: The direct fluorination of aryl-alkyl ketones can be achieved by generating the corresponding enolates, which are then treated with electrophilic fluorinating agents. nih.gov

Catalyst-Free Fluorination: Under specific conditions, such as using a charge-transfer complex between Selectfluor and an activator like 4-(dimethylamino)pyridine (DMAP), the fluorination of phenylacetic acid derivatives can proceed without a catalyst. mdpi.com

Enamine Catalysis: Asymmetric organocatalysis using chiral amines can generate chiral enamines from aldehydes, which can then be fluorinated with high enantioselectivity. princeton.edu

| Fluorinating Reagent | Substrate Type | Typical Conditions | Ref. |

| N-fluorobenzenesulfonimide (NFSI) | Aldehydes, Ketones | Organocatalyst (e.g., imidazolidinone), various solvents | princeton.edu |

| Selectfluor | β-Diketones, Alkenes | Lewis acid or organocatalyst, MeCN | mdpi.com |

| N-fluoro-o-benzenedisulfonimide (NFOBS) | Grignard reagents, Aryllithiums | Ethereal solvents | wikipedia.org |

Nucleophilic fluorination employs a fluoride anion source to displace a leaving group or open a strained ring, such as an epoxide or aziridine. sigmaaldrich.comucla.edu This approach is challenged by the low solubility and high basicity of many fluoride salts, which can lead to competing elimination reactions. harvard.eduucla.edu Reagents like potassium fluoride (KF), cesium fluoride (CsF), and tetraalkylammonium fluorides (e.g., TBAF) are commonly used. harvard.eduacs.orgresearchgate.net

For the synthesis of the target compound, a nucleophilic strategy could involve:

Ring-opening of Aziridines: An N-protected aziridine derived from 4-fluorostyrene could be opened with a fluoride source to install the fluorine and amine functionalities in a vicinal relationship. whiterose.ac.uk

Displacement of a Leaving Group: A precursor molecule with a good leaving group (e.g., a tosylate or mesylate) at the C2 position could undergo SN2 displacement with a fluoride salt. ucla.edu

Recent advancements have focused on overcoming the inherent challenges of nucleophilic fluoride. Hydrogen-bonding phase-transfer catalysis, for example, can employ a chiral bis-urea catalyst to bring solid KF into an organic solution as a soluble complex, enabling enantioselective synthesis of β-fluoroamines. acs.orgresearchgate.net

Radical fluorination has emerged as a powerful tool for C-F bond formation, often enabling the functionalization of unactivated C-H bonds. mdpi.com These methods typically involve the generation of a fluorine radical or a carbon-centered radical that is subsequently trapped by a fluorine source. Reagents like Selectfluor and NFSI can participate in radical processes, often initiated by light (photoredox catalysis) or a radical initiator. mdpi.com

A potential radical approach to the ethanamine scaffold could involve a site-selective C–H fluorination at the benzylic position of a suitable precursor. For example, a charge-transfer complex between Selectfluor and an activator can generate a radical cation, leading to decarboxylation and subsequent fluorine atom transfer to form a benzylic fluoride. mdpi.com

Stereoselective Synthesis of this compound Enantiomers

Given that the target molecule contains a stereocenter at the fluorine-bearing carbon, controlling the stereochemistry during synthesis is crucial. Asymmetric catalysis provides the most efficient means to access enantiomerically enriched fluoroamines. nih.govnih.govnih.gov

Asymmetric catalysis for fluoroamine synthesis can be broadly divided into metal-based catalysis and organocatalysis. These methods aim to introduce chirality during the C-F or C-N bond-forming step, or through stereoselective modification of a prochiral substrate.

For instance, a dinuclear Zn-Prophenol catalyst has been successfully used in highly enantio- and diastereoselective Mannich reactions with fluoroketones to construct β-fluoroamine motifs with excellent selectivity (up to 99% ee, >20:1 d.r.). nih.gov Another approach uses biocatalysis, where NADPH-dependent reductive aminase enzymes (RedAms) from fungi can catalyze the reductive amination of α-fluoroacetophenones to yield chiral β-fluoro primary or secondary amines with high conversion and enantiomeric excess. whiterose.ac.uk

Organocatalysis, the use of small, chiral organic molecules as catalysts, has become a cornerstone of asymmetric synthesis, including fluorination reactions. cas.cn These methods avoid potentially toxic or expensive transition metals and often exhibit high selectivity under mild conditions.

One prominent strategy is enamine catalysis , where a chiral secondary amine catalyst (e.g., an imidazolidinone derived from an amino acid) reacts with an aldehyde or ketone to form a chiral enamine intermediate. This enamine can then react with an electrophilic fluorinating agent like NFSI to produce an α-fluoroaldehyde or ketone with high enantioselectivity. princeton.edu This fluorinated intermediate can then be converted to the target amine.

Another powerful approach is chiral anion phase-transfer catalysis . In this strategy, a chiral catalyst facilitates the transfer of an anion (like fluoride) or interacts with a cationic reagent in a chiral environment. cas.cn For example, a multicomponent organocascade reaction has been developed to generate chiral α-fluoro-β-amino aldehydes from achiral α,β-unsaturated aldehydes in a single flask. nih.gov This reaction proceeds with high diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 99% ee). nih.gov

| Catalyst Type | Reaction | Key Features | Selectivity | Ref. |

| Imidazolidinone | Electrophilic α-fluorination of aldehydes | Enamine catalysis; uses NFSI as fluorine source | Up to 98% ee | princeton.edu |

| Diarylprolinol Silyl Ether | Asymmetric olefin aminofluorination | Organocascade reaction; one-pot synthesis | Up to 99% ee, 98:2 dr | nih.gov |

| Zn-Prophenol Complex | Asymmetric Mannich reaction | Metal catalysis; uses α-fluoroketones | Up to 99% ee, >20:1 dr | nih.gov |

| Chiral Bis-Urea | Nucleophilic fluorination | Hydrogen-bonding phase-transfer catalysis with KF | High yields and enantioselectivities | acs.orgresearchgate.net |

Asymmetric Catalysis in Fluoroamine Synthesis

Metal-Catalyzed Asymmetric Transformations

The enantioselective synthesis of chiral amines, including this compound, can be achieved through various metal-catalyzed asymmetric transformations. These methods utilize chiral metal complexes to influence the stereochemical outcome of the reaction, yielding one enantiomer in excess. While direct catalytic asymmetric synthesis of the target molecule is not extensively documented, established methods for related 2-arylethylamines provide a clear framework for potential strategies.

One plausible approach is the asymmetric hydroformylation of 4-fluorostyrene, followed by reductive amination. In this two-step, one-pot sequence, a chiral rhodium catalyst, often employing phosphine-based ligands, can selectively produce the α-branched aldehyde. This intermediate can then be condensed with an amine and reduced in the presence of a chiral organocatalyst, such as a chiral phosphoric acid, to yield the desired β-chiral amine with high enantioselectivity.

Another strategy involves the asymmetric hydrogenation of a prochiral precursor, such as an enamine or imine derived from 4'-fluoro-α-fluoroacetophenone. Chiral catalysts based on iridium, rhodium, or ruthenium, featuring ligands like BINAP or DuPhos, are known to be highly effective for the enantioselective reduction of C=N bonds, providing direct access to the chiral amine.

Table 1: Overview of Potential Metal-Catalyzed Asymmetric Strategies

| Strategy | Precursor | Typical Catalyst System | Key Transformation |

|---|---|---|---|

| Asymmetric Hydroaminomethylation | 4-Fluorostyrene | Rh-phosphine complex & Chiral Phosphoric Acid | Hydroformylation & Reductive Amination |

| Asymmetric Hydrogenation | N-aryl imine of 4'-fluoro-α-fluoroacetophenone | [Ir(COD)Cl]₂ with chiral phosphine ligand | C=N bond reduction |

| Asymmetric Aminofluorination | 4-Fluorostyrene | Chiral Iodine(I)/Iodine(III) Catalyst | Vicinal addition of amine and fluorine |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a prominent strategy involves the use of a sulfinyl group as the chiral auxiliary. For instance, a chiral N-sulfinylimine can be prepared by condensing 4'-fluoro-α-fluoroacetophenone with an enantiopure sulfinamide, such as (R)- or (S)-tert-butanesulfinamide. The resulting N-sulfinylimine can then be subjected to diastereoselective reduction. The sterically demanding sulfinyl group effectively shields one face of the imine, directing the hydride reagent (e.g., from NaBH₄) to the opposite face, thus establishing the desired stereochemistry at the carbon atom. Subsequent mild acidic cleavage of the N-S bond removes the auxiliary to afford the free chiral amine.

This approach is highly effective for the asymmetric synthesis of a wide range of fluorinated amines and benefits from the high diastereoselectivities often achieved and the reliability of the auxiliary's removal. mdpi.com

Diastereoselective Synthetic Routes

Diastereoselective synthesis is a powerful method for creating specific stereoisomers by starting with a molecule that already contains a stereocenter. The existing chirality in the starting material influences the formation of a new stereocenter, leading to a preference for one diastereomer over others.

A key example of this approach is the ring-opening of a chiral aziridine precursor. If one starts with an enantiomerically pure aziridine, such as (R)-2-(4-fluorophenyl)aziridine, the nucleophilic attack by a fluoride source will proceed with a defined stereochemical outcome. The reaction typically occurs via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon center being attacked. This process creates a product with a specific diastereomeric relationship between the pre-existing and newly formed stereocenters (in this case, the two carbons of the ethylamine (B1201723) backbone). The use of chiral aziridines derived from amino acids or prepared through asymmetric aziridination allows for precise control over the absolute stereochemistry of the final fluoroamine product. nih.gov

Another diastereoselective route involves the chiral auxiliary-mediated methods discussed previously, where the auxiliary creates a chiral environment that leads to the preferential formation of one diastereomer during the key bond-forming step.

Resolution Techniques for Enantiomeric Enrichment

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate them. For this compound, two primary methods are applicable.

Computational Chemistry and Theoretical Studies on 2 Fluoro 2 4 Fluorophenyl Ethanamine

Quantum Chemical Calculations of Molecular and Electronic Structure

Detailed quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. For 2-Fluoro-2-(4-fluorophenyl)ethanamine, such studies would be expected to elucidate the effects of its dual fluorination on its geometry, stability, and electronic landscape.

Density Functional Theory (DFT) Studies on Bond Energies and Charges

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure of molecules. A DFT analysis of this compound would yield valuable information on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of its most stable conformation. Furthermore, calculations of bond dissociation energies would quantify the strength of the chemical bonds within the molecule, and atomic charge distributions would reveal the partial positive and negative charges on each atom, offering insights into its reactivity and intermolecular interactions. However, specific data tables detailing these parameters for this compound are not currently available in the public domain.

Molecular Electrostatic Potential (ESP) Analysis

A Molecular Electrostatic Potential (ESP) analysis would generate a map of the electrostatic potential on the electron density surface of this compound. This map is crucial for identifying the electron-rich and electron-poor regions of the molecule, which in turn helps in predicting sites susceptible to electrophilic and nucleophilic attack. Such an analysis would visualize the influence of the electronegative fluorine atoms on the molecule's surface potential, yet specific ESP maps and associated data for this compound have not been published.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A detailed analysis of the HOMO and LUMO energy levels and their spatial distribution for this compound would provide significant insights, but this specific information is not presently documented in scientific literature.

Simulation of Reaction Mechanisms and Energy Profiles

Computational simulations are invaluable for exploring the pathways of chemical reactions, identifying transition states, and determining reaction kinetics. For this compound, such simulations could investigate its synthesis, degradation, or interaction with biological targets.

Transition State Characterization and Reaction Barrier Calculations

The characterization of transition states is essential for understanding the mechanism of a chemical reaction. By calculating the geometry and energy of the transition state, the activation energy, or reaction barrier, can be determined. This information is critical for predicting the rate of a reaction. Computational studies on the reaction mechanisms involving this compound would require these calculations, but no such studies have been reported.

Solvent Effects Modeling in Reaction Dynamics

The solvent in which a reaction occurs can have a profound impact on its dynamics and outcome. Computational models can simulate these solvent effects, providing a more realistic picture of the reaction in a condensed phase. Modeling the influence of different solvents on the reaction dynamics of this compound would be a crucial component of a comprehensive theoretical study, though this area also remains unexplored in the current body of scientific work.

No specific computational chemistry studies were found for this compound.

Following a comprehensive search for scholarly articles and research data, it has been determined that there are no specific computational chemistry or theoretical studies publicly available for the compound "this compound." Consequently, the detailed and specific information required to generate an article on its computational spectroscopic parameter prediction, conformational analysis, and stereochemical prediction is not available at this time.

The search for data on "this compound" did not yield any dedicated studies that would provide the necessary information for the requested article, including:

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions: No literature was found that detailed the theoretical prediction of 1H, 13C, or 19F NMR chemical shifts for this specific molecule.

Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopy: There were no available studies presenting calculated vibrational frequencies or theoretical IR and Raman spectra for this compound.

Conformational Analysis and Stereochemical Prediction: The search did not uncover any research papers that have performed a conformational analysis or stereochemical predictions on this compound.

While general methodologies for the computational analysis of fluorinated organic molecules exist, and studies have been conducted on structurally related but different compounds, no specific data or detailed research findings for "this compound" could be located. Therefore, in the interest of scientific accuracy and adherence to the user's strict content requirements, the requested article cannot be generated.

Below is a list of the compound names that were intended for inclusion in the article's table.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of 2 Fluoro 2 4 Fluorophenyl Ethanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structure determination of organic molecules. For a compound like 2-Fluoro-2-(4-fluorophenyl)ethanamine, with multiple stereogenic centers and complex spin systems introduced by fluorine atoms, a suite of advanced NMR experiments is required.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. wikipedia.orgsdsu.edu For this compound, COSY would establish the connectivity between the protons on the ethylamine (B1201723) backbone.

Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY reveals correlations between all protons within a spin system, not just immediate neighbors. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and stereochemistry. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu It is essential for assigning the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). wikipedia.orgsdsu.edu This is vital for connecting different fragments of the molecule, such as linking the aromatic ring protons to the ethylamine side chain.

The combined data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals in the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data Assignment for this compound This table presents expected chemical shifts (δ) and coupling constants (J) based on the analysis of similar fluorinated compounds. Actual values may vary.

| Position | Atom | Expected δ (ppm) | Expected Multiplicity & J (Hz) | Key HMBC Correlations |

| 1 | CH₂ | ~3.0 - 3.5 | ddd, JH,H, JH,F | C2, C(ipso) |

| 2 | CH | ~5.5 - 6.0 | ddd, JH,H, JH,F | C1, C(ipso), C(ortho) |

| Aromatic | CH (ortho) | ~7.3 - 7.5 | m | C(ipso), C(meta), C2 |

| Aromatic | CH (meta) | ~7.0 - 7.2 | m | C(para), C(ortho) |

| Aromatic | C (ipso) | ~135 - 140 | d, JC,F | H2, H(ortho) |

| Aromatic | C (para) | ~160 - 165 | d, ¹JC,F | H(meta) |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, making it highly sensitive to the local electronic environment of the fluorine atom. huji.ac.ilbiophysics.org

In this compound, two distinct fluorine signals are expected:

Aliphatic Fluorine: The fluorine atom attached to the ethylamine chain (C2).

Aromatic Fluorine: The fluorine atom on the phenyl ring (C4').

¹⁹F NMR can confirm the presence of these two distinct fluorine environments. Furthermore, the coupling patterns observed in the ¹⁹F spectrum (¹⁹F-¹H and ¹⁹F-¹⁹F couplings) provide valuable structural information. wikipedia.org The analysis of these coupling constants helps to confirm the proximity of the fluorine atoms to specific protons and to each other. rsc.org

Table 2: Expected ¹⁹F NMR Spectroscopic Data

| Fluorine Position | Expected δ (ppm) | Expected Multiplicity | Coupling Nuclei |

| Aliphatic (on C2) | -180 to -220 | ddd | H on C2, H on C1 |

| Aromatic (on C4') | -110 to -120 | m | H on C3', H on C5' |

Dynamic NMR (DNMR) techniques are used to study the rates of chemical processes that cause the interchange of nuclear environments, such as conformational changes. biophysics.org For this compound, DNMR could be employed to investigate the rotational barrier around the C1-C2 bond and the C2-C(ipso) bond. The presence of bulky and electronegative fluorine atoms can influence the conformational preferences and the energy barriers to rotation. By analyzing changes in the NMR spectrum at different temperatures, it is possible to calculate the thermodynamic parameters for these conformational exchanges.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govnih.gov This accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would confirm the molecular formula C₈H₉F₂N by matching the experimentally measured mass to the calculated exact mass (157.0703 g/mol ). sigmaaldrich.comsigmaaldrich.com HRMS is a critical tool in the identification of new psychoactive substances and their metabolites. nih.gov

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. biocompare.com This technique is invaluable for structural elucidation by revealing how a molecule breaks apart under specific conditions. nih.gov

For this compound, a common fragmentation pathway in electron ionization (EI) or electrospray ionization (ESI) would involve:

Alpha-cleavage: The bond between C1 and C2 is weak and prone to cleavage, leading to the formation of a stable iminium ion.

Benzylic cleavage: Cleavage of the C-C bond adjacent to the aromatic ring is also a common pathway, resulting in the formation of a fluorobenzyl cation or radical.

The fragmentation patterns of fluorinated amphetamine derivatives often show characteristic ions resulting from these cleavage events. researchgate.netresearchgate.netresearchgate.net By analyzing the product ions in an MS/MS experiment, a detailed fragmentation map can be constructed, which serves as a chemical fingerprint for the molecule. nih.gov

Table 3: Proposed Key Fragment Ions in MS/MS Analysis of this compound

| m/z (Proposed) | Proposed Ion Structure | Fragmentation Pathway |

| 157 | [C₈H₉F₂N]⁺˙ | Molecular Ion |

| 125 | [C₇H₅F₂]⁺ | Loss of CH₂NH₂ |

| 109 | [C₆H₄F]⁺ | Benzylic cleavage with loss of C₂H₄FN |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage |

Chromatographic Methods for Purity and Isomer Separation

The separation and purification of this compound and its derivatives are critical for their characterization and further application. Chromatographic techniques are powerful tools for assessing the purity of these compounds and for separating their isomeric forms, including enantiomers.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a chiral center in this compound necessitates methods to separate and quantify its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric excess of chiral amines. mdpi.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

For the enantioseparation of compounds structurally similar to this compound, such as other α-aryl-α-fluoroacetonitriles and pharmaceutically active amines, polysaccharide-based CSPs have proven to be effective. nsf.govnih.gov Specifically, columns with stationary phases like amylose (B160209) tris(3,5-dimethylphenylcarbamate) and cellulose (B213188) tris(4-methylbenzoate) have demonstrated broad applicability in resolving a wide range of chiral compounds. nih.govnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in different retention times.

The choice of mobile phase is also crucial for achieving optimal separation. A mixture of n-hexane and an alcohol, such as ethanol (B145695) or isopropanol, is commonly used. nsf.govgoogle.com The polarity of the mobile phase can be adjusted to control the retention and resolution of the enantiomers. nsf.gov Detection is typically performed using a UV detector. google.com

A summary of typical chiral HPLC conditions for related compounds is presented below. These conditions can serve as a starting point for developing a method for this compound.

| Parameter | Typical Conditions for Related Compounds |

| Chromatographic Column | Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA, Chiralpak ID nih.govgoogle.com |

| Mobile Phase | n-Hexane/Ethanol/Isopropanol mixtures google.com |

| Flow Rate | 0.8-1.0 mL/min google.com |

| Column Temperature | 30 °C google.com |

| Detection Wavelength | 220 nm google.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of phenethylamines, including fluorinated analogues, GC-MS offers high sensitivity and specificity. nih.gov However, due to the polar nature of the amine group, which can lead to poor peak shape and adsorption onto the column, derivatization is often employed. shimadzu.comshimadzu.com

Trifluoroacetyl (TFA) derivatization is a common strategy that increases the volatility and thermal stability of phenethylamines, while also improving their mass spectral characteristics. shimadzu.comshimadzu.com The derivatized analyte can then be readily separated on a non-polar or moderately polar capillary column and detected by a mass spectrometer. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.

The electron ionization (EI) mass spectrum of derivatized this compound would be expected to show characteristic fragments resulting from the cleavage of the carbon-carbon bond adjacent to the nitrogen atom and the loss of the fluorine atoms.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net It is particularly useful for the analysis of non-volatile or thermally labile compounds that are not suitable for GC-MS.

For the analysis of this compound and its derivatives, reversed-phase HPLC using a C18 column is a common separation strategy. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with a small amount of an acid such as acetic acid to improve peak shape. nih.gov

The separated analytes are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ion mode, the amine group of this compound would be readily protonated, allowing for its detection as the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity by monitoring specific fragmentation transitions. researchgate.netmdpi.com

| Parameter | Typical Conditions for Related Compounds |

| Chromatographic Column | C18 reversed-phase column nih.gov |

| Mobile Phase | Water/Acetonitrile with 0.05% Acetic Acid nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode researchgate.net |

| Detection | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) researchgate.netnih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. For a molecule like this compound, which contains a chiral center, X-ray crystallography of a single crystal of one of its enantiomers or a salt thereof can provide definitive proof of its absolute configuration.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

The structural information obtained from X-ray crystallography includes:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred arrangement of the atoms in the solid state.

Stereochemistry: The absolute configuration of the chiral center.

Intermolecular interactions: The packing of the molecules in the crystal lattice, revealing details about hydrogen bonding and other non-covalent interactions.

While no specific crystal structure for this compound is publicly available, the technique remains the gold standard for solid-state structural elucidation of such fluorinated compounds.

Applications of 2 Fluoro 2 4 Fluorophenyl Ethanamine As a Synthetic Building Block

Incorporation into Complex Chiral Molecules

Chiral amines are fundamental components in a vast number of pharmaceuticals and agrochemicals. The enantiopure forms of β-fluoroamines, such as the (1S) and (1R) isomers of 2-fluoro-1-(4-fluorophenyl)ethanamine, are particularly sought after for the construction of complex chiral molecules. The presence of a fluorine atom adjacent to the amine-bearing stereocenter can significantly influence the molecule's conformation and basicity, which are critical factors for biological activity.

The synthesis of optically enriched β-fluoroamines has been a subject of intense research, with biocatalytic methods employing enzymes like amine transaminases (ATAs) and reductive aminases (RedAms) showing great promise. These enzymatic methods allow for the production of specific stereoisomers of β-fluoro arylethylamines with high enantiomeric excess. While many studies focus on the synthesis of these chiral amines, the resulting enantiopure products are primed for use as synthons. For instance, the well-defined stereochemistry of (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine makes it an ideal starting point for asymmetric syntheses, where its chiral center can direct the stereochemical outcome of subsequent reactions, enabling the construction of larger, multi-stereocenter molecules with high precision. The development of methods to access such chiral β-fluoroamines is driven by their potential as precursors to sophisticated, stereochemically-rich targets in drug discovery.

Table 1: Properties of (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine

| Property | Value |

|---|---|

| IUPAC Name | (1S)-2-fluoro-1-(4-fluorophenyl)ethanamine |

| Molecular Formula | C₈H₉F₂N |

| Molecular Weight | 157.16 g/mol |

Use in Heterocycle Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. Primary amines like 2-Fluoro-2-(4-fluorophenyl)ethanamine are versatile precursors for the synthesis of nitrogen-containing heterocycles. The nucleophilic primary amine can participate in a variety of cyclization and condensation reactions to form stable ring systems.

Although specific examples detailing the use of this compound in heterocycle synthesis are not extensively documented in readily available literature, its reactivity profile allows for predictable transformations. For example, it can undergo condensation reactions with 1,3-dicarbonyl compounds to yield substituted pyrroles (Paal-Knorr synthesis) or with 1,2-dicarbonyls to form pyrazines. Furthermore, its reaction with appropriate precursors could lead to the formation of other important heterocyclic scaffolds such as imidazoles or pyrimidines. The incorporation of the fluorinated phenethyl moiety into these rings is of significant interest, as fluorinated heterocycles are important building blocks in pharmaceutical and agrochemical sciences. The development of synthetic routes utilizing fluoroalkyl amino reagents is a powerful tool for introducing fluorinated groups onto heterocyclic derivatives, highlighting the potential utility of compounds like this compound in this area.

Role in the Preparation of Fluoroamine Derivatives

The primary amine group of this compound serves as a key functional handle for the preparation of a wide array of fluoroamine derivatives through N-alkylation, N-acylation, and other modifications. These derivatization reactions allow for the fine-tuning of the molecule's physicochemical properties and the exploration of structure-activity relationships in drug design.

A notable application of this compound as a synthetic intermediate is documented in a Chinese patent, which describes its use in the preparation of a bisoxazole drug molecule intended for sterilization applications in hospital nursing. This demonstrates the compound's role as a key fragment in the synthesis of more complex, functional molecules.

Common derivatization reactions for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This transformation is useful for creating stable derivatives and is a common linkage in biologically active compounds.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, another important functional group in medicinal chemistry.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

These transformations allow chemists to append various substituents to the nitrogen atom, thereby creating a library of novel fluoroamine derivatives for biological screening. The stability and reactivity of the core structure make it an excellent platform for developing derivatives with tailored functionalities.

Stereocontrolled Construction of Advanced Organic Scaffolds

The construction of complex organic scaffolds with precise three-dimensional control is a central goal of modern organic synthesis. Chiral building blocks like this compound are instrumental in achieving this stereocontrol. The existing stereocenter in an enantiopure starting material can influence the creation of new stereocenters during a reaction, a process known as substrate-controlled stereoselection.

This principle is fundamental to building advanced organic scaffolds for drug discovery and materials science. For example, the fluorinated amine could be incorporated into a peptide backbone or used in stereoselective cyclization reactions to create rigid, conformationally constrained scaffolds. Such scaffolds are highly valued in medicinal chemistry as they can mimic the secondary structures of peptides or present functional groups in a precise spatial arrangement to maximize interaction with a biological target.

Methods for the stereocontrolled synthesis of fluorinated piperidines and other nitrogen heterocycles often rely on the strategic use of chiral precursors. While direct examples starting from this compound are sparse, its structural motifs are relevant to the synthesis of neuroactive compounds where stereochemistry is critical for efficacy. The development of catalytic asymmetric methods provides a powerful avenue for transforming simple chiral building blocks into complex, value-added structures. The presence of the C-F bond adds another layer of complexity and potential, as fluorine can engage in unique non-covalent interactions, further influencing the conformational preference and binding properties of the resulting scaffold.

Future Directions and Emerging Research Avenues for 2 Fluoro 2 4 Fluorophenyl Ethanamine

Novel Catalytic Systems for Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of catalytic systems capable of producing single enantiomers of 2-Fluoro-2-(4-fluorophenyl)ethanamine is a critical research frontier. Future investigations are likely to focus on several promising catalytic strategies that have shown success with similar β-fluoroamines.

One promising avenue is the use of organocatalysis . Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could facilitate the asymmetric fluorination of a suitable precursor to generate the desired stereocenter at the fluorine-bearing carbon. nih.govst-andrews.ac.uk Another approach involves the enantioselective hydrofluorination of corresponding aziridines catalyzed by Lewis bases, which can generate amine-HF reagents in situ from safer sources like benzoyl fluoride (B91410). researchgate.net

Hydrogen bonding phase-transfer catalysis represents another innovative strategy. This method utilizes chiral catalysts, such as N-ethylated bis-ureas, to transport fluoride salts like potassium fluoride (KF) into the organic phase. acs.org This chiral fluoride complex can then participate in enantioselective C-F bond formation, offering an operationally simple and scalable route. acs.org

Furthermore, bifunctional Brønsted acid/base catalysts have been shown to effectively control the stereoselective synthesis of β-amino-α-fluoro nitroalkanes, which can then be converted to the target β-fluoroamines. nih.gov Research into adapting these catalytic systems could provide a highly convergent and stereocontrolled pathway to enantiopure this compound.

| Catalytic Strategy | Potential Catalyst Type | Key Advantages |

| Organocatalysis | Chiral Phosphoric Acids, Proline Derivatives | Metal-free, high enantioselectivity. nih.govst-andrews.ac.uk |

| Phase-Transfer Catalysis | Chiral Bis-Urea Catalysts | Uses safe fluoride sources (KF), operational simplicity, scalable. acs.org |

| Brønsted Acid/Base Catalysis | Chiral Bifunctional Catalysts | High diastereo- and enantioselection via C-C bond formation. nih.gov |

| Lewis Base Catalysis | Amine-HF Reagents (in situ) | Avoids hazardous HF reagents, broad substrate scope. researchgate.net |

Flow Chemistry Applications in Large-Scale Production

Transitioning from laboratory-scale synthesis to large-scale industrial production presents significant challenges, particularly for reactions involving hazardous reagents or intermediates, such as those often used in fluorination. pharmtech.comvapourtec.com Flow chemistry, or continuous flow manufacturing, is emerging as a powerful technology to address these challenges and is a key future direction for the production of this compound. sciencedaily.comcontractpharma.com

The primary advantages of flow chemistry include superior heat and mass transfer, which allows for precise control over reaction conditions, leading to improved yields, selectivity, and safety. pharmtech.comcontractpharma.com For fluorination reactions, which can be highly exothermic, the small reactor volumes and high surface-area-to-volume ratios in flow systems mitigate the risk of thermal runaways. pharmtech.com This enhanced safety profile enables the use of highly reactive fluorinating agents that might be impractical in large batch reactors. vapourtec.com

Future research will likely focus on developing integrated, multi-step flow syntheses for this compound. eurekalert.org This could involve telescoping several reaction steps without isolating intermediates, significantly reducing waste, cost, and production time. eurekalert.org The modular nature of flow reactors also facilitates rapid optimization and scalability, allowing for a more efficient transition from process development to manufacturing. pharmtech.com

| Feature of Flow Chemistry | Advantage for Production |

| Enhanced Heat Transfer | Improved safety, prevention of thermal runaways, better temperature control. contractpharma.com |

| Superior Mass Transfer | Increased reaction efficiency, higher yields, and improved product quality. pharmtech.com |

| Small Reactor Volume | Safe handling of hazardous reagents and unstable intermediates. vapourtec.com |

| Automation & Integration | Real-time monitoring, process control, and potential for multi-step synthesis. eurekalert.org |

Integration with Machine Learning for Reaction Optimization and Prediction

The optimization of complex chemical reactions, particularly asymmetric syntheses, involves navigating a vast parameter space. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process by enabling rapid, data-driven optimization and prediction. chiralpedia.com For the synthesis of this compound, ML can be a powerful tool to accelerate the discovery of optimal reaction conditions and novel catalysts. nih.gov

The core of this approach involves creating a dataset from experimental results, which is then used to train an ML algorithm. nih.gov This model can predict reaction outcomes, such as yield and enantiomeric excess, based on input variables like catalyst structure, substrate, solvent, temperature, and reaction time. chiralpedia.comqu.edu.qa Bayesian optimization and other algorithms can then intelligently suggest new experiments that are most likely to lead to improved results, significantly reducing the number of experiments required compared to traditional methods. qu.edu.qa

Future research will focus on developing robust ML models specifically for the enantioselective synthesis of β-fluoroamines. By using molecular descriptors to represent the features of catalysts and substrates, these models can identify the key structural attributes that govern enantioselectivity. nih.govnih.gov This not only aids in optimizing existing reactions but also in the de novo design of more effective catalysts, accelerating the development of a highly efficient synthesis for this compound. chiralpedia.comresearchgate.net

| Machine Learning Application | Impact on Synthesis |

| Predictive Modeling | Forecasts reaction outcomes (e.g., yield, enantioselectivity) to guide experimentation. chiralpedia.comnih.gov |

| Reaction Optimization | Utilizes algorithms (e.g., Bayesian optimization) to efficiently find the best reaction conditions. qu.edu.qa |

| Catalyst Discovery | Identifies patterns in catalyst performance to aid in the design of novel, more effective catalysts. nih.govresearchgate.net |

| High-Throughput Screening | Enables virtual screening of large libraries of potential catalysts and conditions. chiralpedia.com |

Development of Advanced Spectroscopic Probes

As this compound is developed, advanced analytical techniques will be crucial for its characterization, in-process monitoring, and potential use in biological studies. The presence of two fluorine atoms in the molecule provides a unique handle for specialized spectroscopic methods.

¹⁹F NMR spectroscopy is a powerful tool for studying fluorinated compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. nih.gov Future work could involve developing ¹⁹F-centered NMR analysis methods to monitor the synthesis in real-time, allowing for precise control and optimization. nih.gov Furthermore, the unique ¹⁹F NMR signature of this compound could be exploited to study its interactions with biological targets, providing insights into its mechanism of action. researchgate.net

A more nascent but highly promising technique is Carbon-Fluorine Spectroscopy (CFS™) , also known as Fluoro-Raman Spectroscopy (FRS™). rsc.orgresearchgate.net This method detects the characteristic optical signature of the C-F bond in the Raman fingerprint region (500-800 cm⁻¹). rsc.org CFS™ is non-destructive and can be used for rapid and specific detection and quantification. researchgate.net Developing CFS™ methods for this compound could lead to powerful in-line process analytical technology (PAT) for manufacturing and quality control. nih.gov

Additionally, the incorporation of the positron-emitting isotope Fluorine-18 (¹⁸F) could transform this compound into a probe for Positron Emission Tomography (PET) imaging. researchgate.net The development of efficient ¹⁸F-labeling methods for this compound would enable its use in preclinical and clinical studies to visualize and quantify biological processes in vivo, opening up new avenues for diagnostic and pharmacological research. researchgate.netresearchgate.net

| Spectroscopic Technique | Future Application |

| ¹⁹F NMR Spectroscopy | Real-time reaction monitoring, structural elucidation, studying biomolecular interactions. nih.govresearchgate.net |

| Carbon-Fluorine Spectroscopy (CFS™) | In-line process analytical technology (PAT), quality control, rapid detection. rsc.orgresearchgate.net |

| Positron Emission Tomography (PET) | In vivo imaging and quantification of biological targets by using an ¹⁸F-labeled version of the compound. researchgate.net |

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing 2-Fluoro-2-(4-fluorophenyl)ethanamine?

Answer:

- X-ray crystallography is critical for resolving the compound’s 3D structure. Key parameters include:

- NMR spectroscopy (¹H/¹³C) identifies fluorination effects on chemical shifts, particularly distinguishing aromatic protons (δ ~7.0–7.5 ppm) and amine protons (δ ~1.5–2.5 ppm).

- Mass spectrometry confirms molecular weight (exact mass: 139.080 Da) and fragmentation patterns .

Q. How can structural isomers of fluorinated ethanamine derivatives be distinguished experimentally?

Answer:

- X-ray crystallography : Compare bond angles (e.g., C–F bond geometry) and intermolecular interactions (e.g., C–H···F vs. C–H···Br) .

- Solid-state NMR : Differentiates crystalline environments via ¹⁹F chemical shift anisotropy.

- Vibrational spectroscopy : IR peaks for C–F stretches (~1100–1250 cm⁻¹) vary with substitution patterns .

Advanced Research Questions

Q. How should residual electron density near metal centers in crystallographic studies be addressed?

Answer:

- Absorption correction : Apply multi-scan methods (e.g., APEX2) to mitigate errors from heavy atoms (e.g., Zn, Br), as seen in complexes with Δρmax = 2.44 e Å⁻³ .

- Model refinement : Use constrained hydrogen parameters and partial occupancy adjustments. For example, high residual density near Zn in [ZnBr₂(C₁₂H₉FN₂)] was attributed to uncorrected absorption effects .

- Validation tools : Cross-check with Rint (e.g., 0.049) and S (goodness-of-fit = 1.00) to ensure data quality .

Q. What strategies are effective for analyzing weak hydrogen bonds in crystal structures?

Answer:

- Difference Fourier mapping : Identify non-covalent interactions (e.g., C–H···F, C–H···Br) with bond distances < 3.5 Å and angles > 110° .

- Topological analysis : Use software like CrystalExplorer to quantify interaction energies (e.g., ~2–5 kJ/mol for weak H-bonds).

- Thermal motion analysis : Validate H-bond stability via anisotropic displacement parameters (e.g., Ueq < 0.05 Ų for stable interactions) .

Q. How can synthetic routes for fluorinated ethanamines be optimized for regioselectivity?

Answer:

- Catalyst design : Use transition metals (e.g., ZnBr₂) to direct fluorination, as seen in Schiff base complexes with 100 K crystallization .

- Solvent effects : Polar aprotic solvents (e.g., methanol) enhance solubility of intermediates, improving yield .

- Protecting groups : Temporarily shield the amine group during fluorination to prevent side reactions .

Q. How should contradictory data in crystallographic refinement (e.g., bond length deviations) be resolved?

Answer:

- Full-matrix refinement : Incorporate all covariance terms to minimize parameter correlations .

- Twinned data : Use SHELXL’s TWIN/BASF commands for structures with pseudo-merohedral twinning .

- Validation metrics : Cross-validate with R factors, Δρmax/min, and Hirshfeld surface analysis to detect outliers .

Q. What assays are suitable for evaluating receptor binding affinity of fluorinated ethanamine derivatives?

Answer:

- Radioligand displacement assays : Use ³H-labeled analogs to measure IC₅₀ values for NMDA or σ receptors .

- Fluorescence polarization : Monitor binding to fluorophore-tagged receptors (e.g., APF/HPF probes) .

- Computational docking : Simulate interactions with receptor active sites (e.g., hydrophobic pockets for fluorophenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.